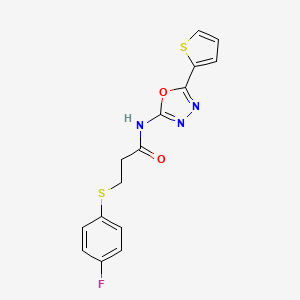

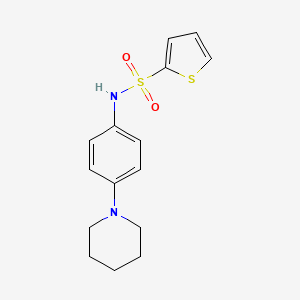

4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methyl-N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides typically consist of a sulfonamide group attached to an aromatic ring and have been explored for their potential in medical applications, particularly as antimicrobial and anticancer agents. The specific structure of this compound suggests that it may have interesting interactions with biological targets due to the presence of a 1,1-dioxido-3-oxoisothiazolidin-2-yl group and a pyridin-4-yl moiety, which could contribute to its binding affinity and specificity.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the formation of a key intermediate that is further modified to introduce various substituents, enhancing the compound's biological activity. Although the provided data does not include the synthesis of the exact compound , it does mention the synthesis of related sulfonamide derivatives. For instance, the synthesis of substituted phenyl benzenesulfonamides involves the preparation of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide derivatives, which exhibit significant biological activities . Similarly, another synthesis route starts from substituted benzaldehydes to create a series of new benzenesulfonamides with potential as carbonic anhydrase inhibitors . These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial in determining their biological activity. The presence of different substituents can significantly affect the compound's ability to interact with biological targets. For example, the phenylimidazolidin-2-one moiety has been shown to mimic the trimethoxyphenyl moiety found in potent antimicrotubule agents . The molecular structure of the compound , with its isothiazolidin and pyridinyl groups, could be analyzed for its potential to interact with specific biological targets, such as enzymes or receptors involved in cancer cell proliferation.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions that modify their structure and, consequently, their biological activity. The reactivity of the sulfonamide group allows for the introduction of different substituents, which can be strategically chosen based on desired biological outcomes. For instance, the antiproliferative and antiangiogenic activities of certain sulfonamide derivatives have been linked to their ability to disrupt the cell cycle and cytoskeleton . The chemical reactivity of the compound could be explored to develop analogs with enhanced or targeted biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and lipophilicity, are important factors in their biological efficacy and pharmacokinetic profile. These properties can influence the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics. For example, the cytotoxic activities of certain sulfonamide derivatives have been associated with their ability to inhibit carbonic anhydrase enzymes, which is influenced by the compound's chemical properties . The physical and chemical properties of the compound would need to be characterized to assess its potential as a therapeutic agent.

Scientific Research Applications

Anticancer Potential

A notable application of compounds related to 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methyl-N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide is in the field of cancer research. For instance, some derivatives have been explored for their anticancer activity. One compound in this class demonstrated marked anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines, showcasing its potential as a therapeutic agent in cancer treatment (Karakuş et al., 2018).

Antimicrobial Activity

Another research application is in the development of antimicrobial agents. Certain derivatives have been synthesized and evaluated for their efficacy against various bacteria and fungi. Some of these compounds have exhibited moderate to significant antimicrobial activities, highlighting their potential in addressing microbial infections (Sarvaiya et al., 2019).

properties

IUPAC Name |

N-ethyl-2-methyl-N-(2-pyridin-4-ylethyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5S2/c1-3-21(12-8-16-6-10-20-11-7-16)29(26,27)18-5-4-17(14-15(18)2)22-19(23)9-13-28(22,24)25/h4-7,10-11,14H,3,8-9,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYYFFRZDCDHBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC1=CC=NC=C1)S(=O)(=O)C2=C(C=C(C=C2)N3C(=O)CCS3(=O)=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3016435.png)

![N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B3016436.png)

![tert-Butyl (1R*,4R*)-4-[(R)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate](/img/structure/B3016437.png)

![N-(3-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B3016445.png)

![2-(2-Furyl)-5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B3016446.png)

![5-((4-Isopropylphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3016451.png)

![2-[(2-Hydroxyethyl)({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl})amino]ethan-1-ol](/img/structure/B3016455.png)